(+)-(S)-dihydro-ar-turmerone

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

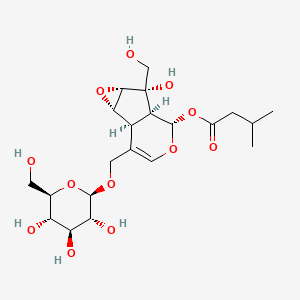

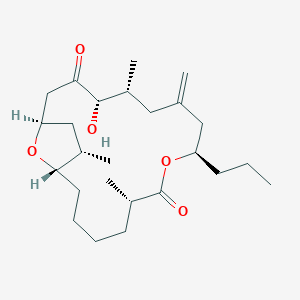

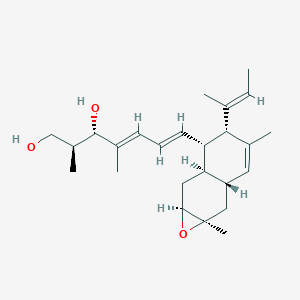

(+)-(S)-dihydro-ar-turmerone is a sesquiterpenoid that is 2-methylheptan-4-one substituted by a 4-methylphenyl group at position 6. It has been isolated from Peltophorum dasyrachis. It has a role as a plant metabolite and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a sesquiterpenoid, a ketone and a member of toluenes.

科研应用

Neural Stem Cell Proliferation

Ar-turmerone has been shown to induce neural stem cell (NSC) proliferation both in vitro and in vivo. This effect is significant due to its potential application in regenerating neural cells, which could be beneficial for treating neurodegenerative diseases. The compound increased the number of cultured NSCs due to an increase in NSC proliferation. In vivo, it promoted the mobilization of proliferating NSCs from the subventricular zone and the hippocampus of adult rats, demonstrating its potential to support regeneration in neurological diseases (Hucklenbroich et al., 2014).

Biotransformation and Enzymatic Activity

Studies have explored the biotransformation of (+)-(S)-ar-turmerone by the fungus Aspergillus niger, leading to several metabolites with reduced acetylcholinesterase inhibitory activity compared to the parent compound. This suggests potential applications in studying metabolic pathways and enzymatic interactions relevant to pharmacological and biochemical research (Fujiwara et al., 2011).

Antioxidant and Anti-inflammatory Effects

Ar-turmerone has demonstrated significant anti-inflammatory effects by inhibiting NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia. This indicates its potential use in developing treatments for neuroinflammatory and neurodegenerative conditions by modulating key signaling pathways involved in inflammation (Park et al., 2012).

Anti-cancer Properties

The compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. This effect is mediated through the activation of apoptotic proteins, suggesting ar-turmerone's potential as a therapeutic agent for cancer treatment. It has shown selective induction of apoptosis in leukemia cell lines without affecting stomach cancer cells, indicating its specificity and potential application in leukemia therapy (Lee, 2009).

Extraction and Isolation Techniques

Research has also focused on optimizing the extraction and isolation methods for ar-turmerone from turmeric oleoresin, highlighting its pharmacological effects including antivenom, antidepressant, antiepileptic, antidermatophyte, antitumor, and antiplatelet activities. These studies provide insights into more efficient and cost-effective methods of obtaining pure ar-turmerone for further research and application (Husein et al., 2022).

性质

产品名称 |

(+)-(S)-dihydro-ar-turmerone |

|---|---|

分子式 |

C15H22O |

分子量 |

218.33 g/mol |

IUPAC 名称 |

(6S)-2-methyl-6-(4-methylphenyl)heptan-4-one |

InChI |

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-8,11,13H,9-10H2,1-4H3/t13-/m0/s1 |

InChI 键 |

FWSUEHMNQCROMJ-ZDUSSCGKSA-N |

手性 SMILES |

CC1=CC=C(C=C1)[C@@H](C)CC(=O)CC(C)C |

规范 SMILES |

CC1=CC=C(C=C1)C(C)CC(=O)CC(C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one](/img/structure/B1254600.png)

![1-Benzyl-3-propyl-1h,3h-pyrido[2,1-f]purine-2,4-dione](/img/structure/B1254608.png)

![(2S)-2-[[(2S)-2-[[(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1254614.png)